(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride
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Overview
Description
(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in the synthesis of various bioactive molecules. The compound’s unique stereochemistry, with both the 3R and 4R configurations, contributes to its specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride typically involves the following steps:
1,3-Dipolar Cycloaddition: The initial step involves a 1,3-dipolar cycloaddition reaction between a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.
Amination: The hydroxyl group is then converted to an amino group through amination reactions, followed by dihydrochloride salt formation to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Amides, ureas, carbamates.
Scientific Research Applications
(3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A precursor in the synthesis of (3R,4R)-4-Aminopyrrolidin-3-ol;dihydrochloride.
(3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl: A compound with similar stereochemistry used as an allosteric inhibitor.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions further enhances its utility in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3R,4R)-4-aminopyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOHSJJZWBPV-XWJKVJTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220812-17-9 |
Source
|
Record name | rac-(3R,4R)-4-aminopyrrolidin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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